N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-[(2-naphthalen-2-yloxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-9-8-23-20(27)11-26-22(18-13-31-14-19(18)25-26)24-21(28)12-30-17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10H,8-9,11-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBIWGAXEVDRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the naphthalen-2-yloxy group and the methoxyethyl substituent contributes to its unique properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological effects of this compound.
| Property | Value |
|---|---|
| Molecular Weight (MW) | Approximately 400 g/mol |
| Chemical Formula | C₁₈H₁₈N₄O₃S |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : It is believed that the compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways. Additionally, it may inhibit DNA topoisomerase activity, which is critical for DNA replication and repair.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Research indicates that it may disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation.
Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers evaluated the efficacy of various thieno[3,4-c]pyrazole derivatives against human cancer cell lines (HeLa, A549). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity .
Study 2: Antimicrobial Activity
A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent .
Study 3: Anti-inflammatory Effects
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of related compounds. The study found that treatment with thieno[3,4-c]pyrazole derivatives led to a significant reduction in TNF-alpha levels in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Thieno[3,4-c]pyrazole Cores
The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s naphthalen-2-yloxy group enhances aromatic surface area compared to the 4-methoxyphenoxy group in CAS 1105250-98-3 . The 2-methoxyethyl group in the target compound provides greater flexibility and polarity than the rigid furan-2-ylmethyl group in . CAS 1105247-50-4 lacks an ether linkage but introduces a propylamino-ketone moiety, which may alter metabolic stability.
Compounds with Acetamide Linkages and Aromatic Moieties
Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide share acetamide groups but differ in core heterocycles (Table 2):
Table 2. Comparative Bioactivity-Relevant Features
Key Observations:
- Chlorine substituents in may confer electrophilic reactivity absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
